molecular formula C27H30ClN5O2 B11440693 8-[(4-Benzylpiperidin-1-yl)methyl]-7-[(4-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione

8-[(4-Benzylpiperidin-1-yl)methyl]-7-[(4-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione

Cat. No.: B11440693
M. Wt: 492.0 g/mol
InChI Key: XRVALSYZGWFBAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[(4-Benzylpiperidin-1-yl)methyl]-7-[(4-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione is a synthetic purine-2,6-dione derivative characterized by two critical structural modifications:

  • Position 7: A 4-chlorobenzyl group, which enhances lipophilicity and may influence receptor binding affinity.
  • Position 8: A (4-benzylpiperidin-1-yl)methyl substituent, introducing a cyclic amine moiety that could modulate pharmacokinetic properties, such as metabolic stability and blood-brain barrier penetration .

The 4-chlorobenzyl group at position 7 is analogous to substituents in PDE5 inhibitors like sildenafil, suggesting possible applications in cardiovascular or neurological disorders . The 4-benzylpiperidine moiety at position 8 adds steric bulk and may enhance selectivity for specific receptor subtypes.

Properties

Molecular Formula

C27H30ClN5O2

Molecular Weight

492.0 g/mol

IUPAC Name

8-[(4-benzylpiperidin-1-yl)methyl]-7-[(4-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C27H30ClN5O2/c1-30-25-24(26(34)31(2)27(30)35)33(17-21-8-10-22(28)11-9-21)23(29-25)18-32-14-12-20(13-15-32)16-19-6-4-3-5-7-19/h3-11,20H,12-18H2,1-2H3

InChI Key

XRVALSYZGWFBAL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCC(CC3)CC4=CC=CC=C4)CC5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(4-benzylpiperidin-1-yl)methyl]-7-[(4-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common approach includes the alkylation of a purine derivative with benzylpiperidine and chlorophenylmethyl halides under basic conditions. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

8-[(4-Benzylpiperidin-1-yl)methyl]-7-[(4-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include strong oxidizing agents for oxidation reactions, hydrogen gas with metal catalysts for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selective transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce fully saturated derivatives .

Scientific Research Applications

8-[(4-Benzylpiperidin-1-yl)methyl]-7-[(4-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 8-[(4-benzylpiperidin-1-yl)methyl]-7-[(4-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations at Position 8

  • Dibenzylaminomethyl (): This substituent introduces two benzyl groups, increasing lipophilicity compared to the target compound’s 4-benzylpiperidine. However, the lack of a cyclic amine may reduce metabolic stability due to susceptibility to oxidative dealkylation .
  • 4-Methylpiperazinyl () : The piperazine ring enhances water solubility via protonation at physiological pH. The methyl group may reduce off-target interactions, improving selectivity .
  • (2-Aminoethyl)amino (): A primary amine enables hydrogen bonding, increasing solubility (MW = 362.81). This could favor renal excretion over CNS penetration .

Core Structure Differences

  • Pyrimidine-2,4-dione () : Replacing the purine core with pyrimidine alters electron distribution and hydrogen-bonding patterns. The bulky benzyloxypropyl substituent further distinguishes it from purine-based analogs, likely shifting activity toward pyrimidine-specific targets like thymidylate synthase .

Position 7 Modifications

  • Benzyl vs.

Hypothesized Pharmacological Implications

  • The target compound’s 4-benzylpiperidine group balances lipophilicity and metabolic stability, making it a candidate for CNS-targeting therapies.
  • Dibenzylaminomethyl () may exhibit stronger PDE5 inhibition due to aromatic stacking interactions but could suffer from rapid clearance.
  • 4-Methylpiperazinyl () derivatives might show improved oral bioavailability but reduced brain penetration.
  • Pyrimidine-2,4-diones () likely diverge in mechanism, targeting nucleotide metabolism enzymes rather than purinergic receptors .

Biological Activity

The compound 8-[(4-Benzylpiperidin-1-yl)methyl]-7-[(4-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione is a synthetic derivative belonging to the purine class of compounds. Its structure suggests potential interactions with various biological systems, particularly in neurological and pharmacological contexts. This article reviews the compound's biological activity based on existing research findings, including case studies and data tables.

Chemical Structure

The chemical formula for this compound is C20H24ClN5O2C_{20}H_{24}ClN_{5}O_{2}. It features a purine backbone with benzyl and chlorophenyl substituents that may influence its pharmacological properties.

Research indicates that compounds with similar structures often interact with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways. The specific interactions of this compound have not been exhaustively characterized, but its structural analogs have shown significant activity as antagonists or agonists at various receptor sites.

Antinociceptive Properties

A study examining related piperidine derivatives highlighted their ability to modulate pain pathways through opioid receptor interactions. Compounds similar to this compound demonstrated high affinity for delta opioid receptors, suggesting potential analgesic effects .

Neuropharmacological Effects

The compound's structural features suggest it may function as a modulator of neurotransmitter systems involved in anxiety and depression. For instance, benzylpiperidine derivatives have been investigated for their roles in treating neurological disorders due to their ability to influence muscarinic receptors .

Case Study 1: Pain Management

In a clinical trial involving patients with chronic pain, a related piperidine compound was administered. Results indicated significant reductions in pain levels compared to placebo, supporting the hypothesis that compounds with similar structures can exert antinociceptive effects through opioid receptor modulation .

Case Study 2: Neurological Disorders

Another study focused on the use of benzylpiperidine derivatives in managing anxiety disorders. Patients receiving these compounds reported improved symptoms and overall quality of life. The study concluded that the mechanism likely involved serotonergic pathways, although direct evidence for the specific compound was limited .

Data Tables

Biological Activity Effect Reference
AntinociceptiveSignificant pain relief
Neurological modulationImproved anxiety symptoms

Q & A

Q. What computational methods predict interactions with cytochrome P450 enzymes?

  • Methodological Answer : Employ in silico tools like SwissADME or Schrödinger’s QikProp to assess CYP450 inhibition risks. Focus on CYP3A4 and CYP2D6 isoforms due to their role in purine metabolism. Validate predictions with fluorescence-based CYP450 inhibition assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.